4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide
Overview
Description
4,5-Dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide is an organic compound characterized by its aromatic benzamide structure with methoxy and methylsulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxybenzoic acid.
Amidation: The carboxylic acid group of 4,5-dimethoxybenzoic acid is converted to an amide using methylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Sulfonylation: The resulting amide is then treated with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interactions of sulfonyl-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfonyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
- 4,6-Dimethoxy-2-(methylsulfonyl)benzene
Comparison:
- Structural Differences: While 4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide has a benzamide core, similar compounds may have different core structures such as pyrimidine or benzene.
- Functional Group Positioning: The position of methoxy and methylsulfonyl groups can vary, affecting the compound’s reactivity and interaction with biological targets.
- Unique Properties: The specific arrangement of functional groups in this compound may confer unique biological activity or material properties not seen in its analogs.
Properties
IUPAC Name |
4,5-dimethoxy-2-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c1-13(19(4,15)16)8-6-10(18-3)9(17-2)5-7(8)11(12)14/h5-6H,1-4H3,(H2,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLXGJFIKDSHFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1C(=O)N)OC)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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